(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a methylsulfonyl group and a pyrazine ring attached to a methanone group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine and pyrazine derivatives, have been reported to interact with various biological targets .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in diabetes and cancer .
Pharmacokinetics
Similar compounds have been reported to have favorable adme properties .
Result of Action
Similar compounds have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone typically involves the reaction of a pyrrolidine derivative with a pyrazine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of a methylsulfonyl chloride to introduce the methylsulfonyl group. The resulting intermediate is then reacted with a pyrazine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(3-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity
Biological Activity
(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is a chemical compound that has attracted attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a pyrrolidine ring substituted with a methylsulfonyl group and a pyrazine ring attached to a methanone group, positions it as a potential candidate for drug development and biological studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure allows for diverse interactions with biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzyme pathways. Research indicates that it may act as an inhibitor of certain kinases, which are crucial in various cellular processes. This inhibition can lead to altered signaling pathways, potentially affecting cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against several cancer cell lines. For instance, a study reported IC50 values indicating effective inhibition of cell growth in breast cancer and lung cancer models. The compound's mechanism appears to involve apoptosis induction through the activation of caspases.
In Vivo Studies
Animal model studies have further confirmed the compound's potential therapeutic effects. In murine models of cancer, treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings suggest that the compound may have significant anti-tumor properties.
Case Studies
- Study on Enzyme Inhibition : A recent publication investigated the enzyme inhibition profile of this compound against various kinases. Results showed potent inhibition of Janus Kinase (JAK) pathways, which are implicated in inflammatory diseases and cancers. The study highlighted the compound's potential as a therapeutic agent for conditions like rheumatoid arthritis and certain leukemias.
- Safety and Toxicology : Another case study examined the safety profile of the compound in preclinical trials. Results indicated low toxicity levels at therapeutic doses, with no significant adverse effects observed in vital organs during histopathological evaluations.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
(3-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone | Piperidine Structure | Moderate kinase inhibition | Similar structure but different ring system |
(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone | Pyridine Structure | Lower activity against cancer cells | Different heterocyclic substitution |
This table illustrates how variations in ring structures can influence biological activity, emphasizing the significance of the pyrrolidine-pyrazine combination in enhancing efficacy.
Properties
IUPAC Name |
(3-methylsulfonylpyrrolidin-1-yl)-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-17(15,16)8-2-5-13(7-8)10(14)9-6-11-3-4-12-9/h3-4,6,8H,2,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZDCKDHYJJBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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